molecular formula C14H14N2O2 B2782865 N-[4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)phenyl]prop-2-enamide CAS No. 2395438-53-4

N-[4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)phenyl]prop-2-enamide

Cat. No.: B2782865
CAS No.: 2395438-53-4
M. Wt: 242.278
InChI Key: DOXXTOWCEDRZHS-UHFFFAOYSA-N
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Description

N-[4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)phenyl]prop-2-enamide is a compound that features a complex structure with an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)phenyl]prop-2-enamide typically involves the formation of the oxazole ring followed by the introduction of the phenyl and prop-2-enamide groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced biological or chemical properties .

Scientific Research Applications

N-[4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)phenyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)phenyl]prop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring and the phenyl group can participate in binding interactions, while the prop-2-enamide group may enhance the compound’s stability and bioavailability. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives such as:

  • 4-Methyl-1,3-oxazole
  • 2-Phenyl-1,3-oxazole
  • 4-Methyl-2-phenyl-1,3-oxazole

Uniqueness

N-[4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)phenyl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the oxazole ring and the prop-2-enamide group allows for a wide range of interactions and applications that may not be achievable with simpler oxazole derivatives .

Properties

IUPAC Name

N-[4-methyl-3-(4-methyl-1,3-oxazol-2-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-4-13(17)16-11-6-5-9(2)12(7-11)14-15-10(3)8-18-14/h4-8H,1H2,2-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXXTOWCEDRZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=C)C2=NC(=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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